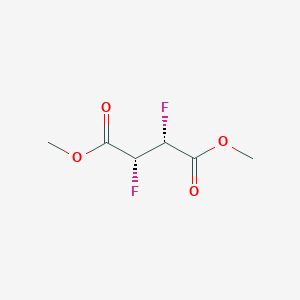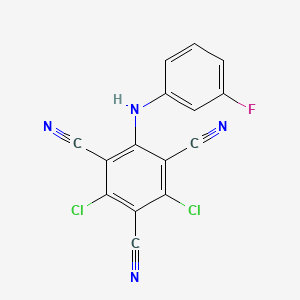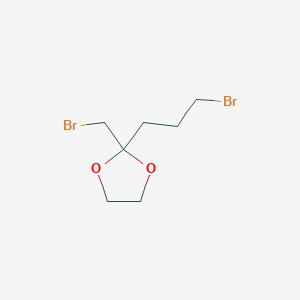
1-Sec-Butyl-4-Fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Sec-Butyl-4-Fluorobenzene is an organic compound with the molecular formula C10H13F It is a derivative of benzene, where a fluorine atom is substituted at the para position and a sec-butyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Sec-Butyl-4-Fluorobenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of fluorobenzene with sec-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound often employs similar Friedel-Crafts alkylation techniques but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Sec-Butyl-4-Fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-donating effect of the sec-butyl group, which activates the benzene ring towards electrophiles.
Oxidation and Reduction: The sec-butyl group can be oxidized to form corresponding alcohols or ketones, while reduction reactions can convert it to a more saturated hydrocarbon.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) in the presence of iron (Fe) or aluminum chloride (AlCl3) can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Major Products:
Substitution Reactions: Products include various substituted benzene derivatives depending on the electrophile used.
Oxidation Products: Alcohols or ketones derived from the sec-butyl group.
Reduction Products: More saturated hydrocarbons.
Scientific Research Applications
1-Sec-Butyl-4-Fluorobenzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying electrophilic aromatic substitution reactions.
Biology and Medicine: The compound’s derivatives are explored for potential pharmaceutical applications due to their biological activity.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Sec-Butyl-4-Fluorobenzene exerts its effects primarily involves its interaction with electrophiles and nucleophiles. The sec-butyl group activates the benzene ring, making it more susceptible to electrophilic attack. The fluorine atom, being electronegative, can influence the electronic distribution within the molecule, affecting its reactivity and interactions with other compounds.
Comparison with Similar Compounds
Fluorobenzene: A simpler analog with only a fluorine atom attached to the benzene ring.
1-Butyl-4-Fluorobenzene: Similar structure but with a butyl group instead of a sec-butyl group.
4-Fluorotoluene: Contains a methyl group instead of a sec-butyl group.
Uniqueness: 1-Sec-Butyl-4-Fluorobenzene is unique due to the presence of both a sec-butyl group and a fluorine atom, which impart distinct electronic and steric properties. These features make it a valuable compound for studying the effects of substituents on the reactivity and properties of benzene derivatives.
Properties
IUPAC Name |
1-butan-2-yl-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F/c1-3-8(2)9-4-6-10(11)7-5-9/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADJQCNDAHTNDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Bromo-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B15199566.png)
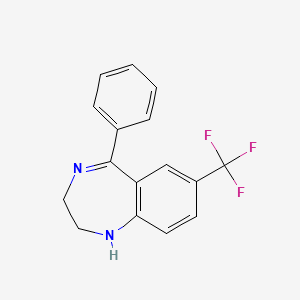
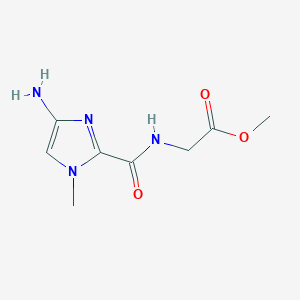
![2-(Chloromethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B15199591.png)
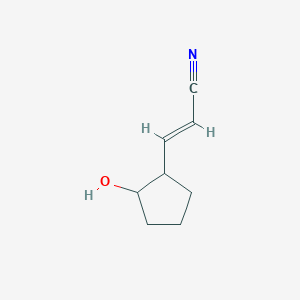
![4,7-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15199604.png)


![5-Bromo-2-(difluoromethyl)-7-methylbenzo[b]thiophene](/img/structure/B15199622.png)
![4,6-Bis((R)-5,5-dimethyl-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B15199633.png)
